biological activity of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
biological activity of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
An In-depth Technical Guide to the Biological Activity of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate and Its Derivatives
Executive Summary
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate represents a core chemical scaffold with significant, yet largely untapped, potential in drug discovery. While direct research on this specific molecule is limited, a comprehensive analysis of its structural analogues reveals a landscape rich with therapeutic possibilities. This guide synthesizes the existing knowledge on related piperidine compounds to build a predictive framework for the biological activity of the title compound. We will delve into the established anti-cancer, antimicrobial, and analgesic properties of similar molecules and propose a detailed, field-proven experimental workflow for the comprehensive biological characterization of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals aiming to explore and unlock the therapeutic value of this promising chemical entity.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with a multitude of biological targets. This has rendered it a "privileged scaffold" in medicinal chemistry, associated with a diverse range of biological activities including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1] Our target molecule, Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate, combines this privileged core with a phenyl group and a carboxylate ester, features that suggest a high potential for diverse biological interactions.
Inferred Biological Potential from Structurally Related Compounds
To construct a hypothesis-driven approach for investigating Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate, we will examine the established activities of its close structural relatives.
Anticancer Activity: Induction of Cellular Senescence
A compelling line of research has focused on N-arylpiperidine-3-carboxamide derivatives, which share the core piperidine-3-carboxylate structure. Studies have identified compounds within this class that exhibit potent antimelanoma activity.[2][3]
Mechanism of Action: These compounds were found to induce a senescence-like phenotype in human melanoma A375 cells without significant cytotoxicity to normal cells.[2][3] Cellular senescence is a state of irreversible cell cycle arrest, which is emerging as a powerful therapeutic target in oncology.[2] High-throughput screening identified an initial hit with an N-arylpiperidine-3-carboxamide scaffold, which led to the development of more potent analogues.[2][3] One such derivative demonstrated an impressive half-maximal inhibitory concentration (IC50) of 0.03 µM against A375 cells.[2]
This precedent strongly suggests that Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate should be prioritized for anticancer screening, particularly in melanoma cell lines.
Analgesic Properties: A Link to Pethidine Analogues
The core structure of our target compound also bears resemblance to synthetic opioids like pethidine (meperidine), which is an ethyl 4-phenylpiperidine-4-carboxylate. Research into derivatives of pethidine has shown that modifications, particularly at the nitrogen atom, can significantly modulate analgesic potency.[4] The replacement of the N-methyl group with substituents containing ether linkages has been shown to increase analgesic effects.[4] This relationship underscores the potential for the piperidine scaffold to interact with neurological targets, including opioid receptors.
Antioxidant and Antimicrobial Potential
A broader survey of piperidine-containing compounds reveals a consistent pattern of antioxidant and antimicrobial activities.[1]
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Antioxidant Activity: Various derivatives, including ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates, have demonstrated free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1][5]
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Antimicrobial Activity: The piperidine moiety is a core component of many compounds screened for antibacterial and antifungal properties.[1]
These findings justify a broad-spectrum screening approach for Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate against a panel of clinically relevant bacterial and fungal strains.
Proposed Experimental Workflow for Biological Characterization
This section outlines a logical, step-by-step research plan to systematically evaluate the .
Initial In Vitro Screening Cascade
A tiered approach, starting with broad screening and progressing to more specific assays, is recommended for efficient resource allocation.
Detailed Experimental Protocols
This protocol is designed to assess the effect of the compound on the proliferation of cancer cells, such as the A375 human melanoma line.[2]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
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Cell Seeding: Plate A375 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
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Compound Treatment: Prepare a stock solution of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
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Incubation: Incubate the plate for 72 hours under the same conditions.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
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Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
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Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
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Inoculation: Add the prepared inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
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Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Structure-Activity Relationship (SAR) and Lead Optimization
Following the initial biological characterization, a medicinal chemistry campaign should be initiated to explore the structure-activity relationships. Based on the literature for related scaffolds, key modifications can be proposed.[2]
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Phenyl Ring (R1): Introduction of electron-withdrawing or electron-donating groups can modulate pharmacokinetic properties and target binding affinity.
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Piperidine Nitrogen (R2): As seen in analgesic analogues[4], substitution at this position is critical. Exploration of various alkyl and aryl groups is warranted.
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Ester Group (R3): Conversion to amides, as seen in the potent antimelanoma compounds[2][3], is a high-priority synthetic goal.
Conclusion and Future Outlook
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate stands as a promising starting point for the development of novel therapeutics. The strong evidence from structurally related compounds points towards significant potential in oncology, pain management, and infectious diseases. The experimental workflows detailed in this guide provide a robust and efficient pathway for elucidating its biological activity profile. A systematic investigation, beginning with broad in vitro screening and progressing to detailed mechanistic studies and SAR exploration, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold. Further studies, including target identification and in vivo efficacy evaluations, will be the subsequent logical steps following successful initial characterization.
References
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Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. Available from: [Link]
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Kumar, A., et al. (2019). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 1-6. Available from: [Link]
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Mohideen, M. N., et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1758. Available from: [Link]
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Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available from: [Link]
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Millar, R. A., & Stephenson, R. P. (1956). Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. British Journal of Pharmacology and Chemotherapy, 11(3), 247-253. Available from: [Link]
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Kumar, K. A., et al. (2012). A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 564-568. Available from: [Link]
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